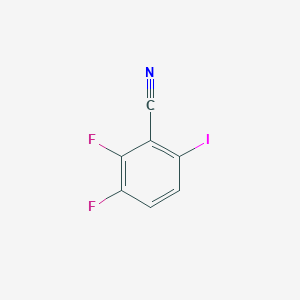

2,3-Difluoro-6-iodobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-6-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2IN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJGOXCTYOYFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 6 Iodobenzonitrile and Analogues

Direct and Indirect Synthetic Routes

The direct introduction of substituents onto a pre-existing difluorobenzonitrile core or the construction of the molecule through sequential substitution on a fluorinated arene are key strategies in its synthesis.

Exploration of Regioselective Halogenation Strategies

The direct iodination of 2,3-difluorobenzonitrile (B1214704) presents a significant challenge due to the directing effects of the substituents. The fluorine atoms and the cyano group are all electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. However, the regiochemical outcome of such a reaction would be governed by the interplay of their directing effects.

In a related context, the use of N-halosuccinimides in fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to be an effective method for the regioselective halogenation of a wide range of arenes and heterocycles under mild conditions. uwindsor.caorganic-chemistry.orgnih.gov This method's versatility has been demonstrated in one-pot sequential halogenation and cross-coupling reactions. uwindsor.ca For electron-rich aromatics, the combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid provides excellent yields and high regioselectivity at room temperature. organic-chemistry.org The active electrophile is believed to be the in situ formed iodine trifluoroacetate. organic-chemistry.org While direct application to 2,3-difluorobenzonitrile is not widely reported, these methods offer a promising avenue for investigation.

| Reagent System | Substrate Type | Conditions | Outcome |

| N-Halosuccinimide/HFIP | Arenes & Heterocycles | Mild | High regioselectivity and yield uwindsor.caorganic-chemistry.orgnih.gov |

| NIS/cat. CF3COOH | Electron-rich aromatics | Room Temperature | Excellent yields, high regioselectivity organic-chemistry.org |

Nucleophilic Aromatic Substitution Approaches in Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly functionalized aromatic compounds, particularly in polyfluoroarenes where the fluorine atoms activate the ring towards nucleophilic attack. nih.govnih.gov The reaction proceeds via an addition-elimination mechanism, and its rate and regioselectivity are influenced by the nature of the nucleophile and the substitution pattern of the aromatic ring. nih.govnih.govwikipedia.org

A plausible SNAr route to 2,3-difluoro-6-iodobenzonitrile could involve the reaction of a suitable trihalogenated precursor, such as 1,2,3-trifluoro-4-iodobenzene, with a cyanide nucleophile. The position of the incoming cyanide group would be directed by the activating and directing effects of the fluorine and iodine substituents. Generally, nucleophilic attack is favored at positions para or ortho to an electron-withdrawing group. wikipedia.org In polyfluoroarenes, the substitution of a fluorine atom is a common outcome. nih.govnih.gov

The synthesis of related difluorobenzonitriles has been achieved through SNAr reactions. For instance, the synthesis of 4-amino-3,5-difluorobenzonitrile (B171853) involves the reaction of 4-bromo-2,6-difluoroaniline (B33399) with copper(I) cyanide in DMF. rsc.org

Precursor-Based Synthesis

Building the target molecule from a precursor that already contains some of the required functional groups is a common and often more controlled approach.

Diazotization and Iodination Reactions of Aminodifluorobenzonitriles

The Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by its displacement with a nucleophile, is a classic and reliable method for introducing a variety of substituents onto an aromatic ring, including iodine. nih.gov This method is particularly useful for accessing substitution patterns that are difficult to achieve through direct electrophilic substitution. nih.gov

A potential route to 2,3-difluoro-6-iodobenzonitrile would start with the corresponding amine, 2-amino-3,6-difluorobenzonitrile. This precursor would undergo diazotization using a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. Subsequent treatment with an iodide source, such as potassium iodide, would yield the desired product. While the Sandmeyer iodination often proceeds without a copper catalyst, the conditions may need to be optimized to achieve high yields. nih.gov

It is important to note that side reactions can occur. For example, the attempted Sandmeyer cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline (B1293778) resulted in the formation of a benzoquinone diazide due to the selective nucleophilic substitution of a fluoride (B91410) group by hydroxide. rsc.org This highlights the importance of carefully controlling the reaction conditions.

Directed ortho-Metalation Methodologies for Introduction of Iodine

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.caorganic-chemistry.orgharvard.eduwikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position, creating a stabilized aryllithium intermediate that can then be quenched with an electrophile, such as iodine. uwindsor.caorganic-chemistry.orgharvard.eduwikipedia.orgbaranlab.org

Both fluorine and the cyano group can act as directing groups in DoM, although their directing ability varies. Fluorine is a known, albeit weak, directing group. The cyano group can also direct metalation to the ortho position. In 2,3-difluorobenzonitrile, the fluorine at the 2-position and the cyano group at the 1-position could potentially direct lithiation to the 6-position. The outcome would depend on the reaction conditions, including the choice of organolithium base and solvent. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity and selectivity of the lithiation. harvard.edu

| Directing Group | Relative Directing Ability | Comments |

| -CONR2 | Strong | One of the most powerful directing groups. harvard.edu |

| -OCH3 | Moderate | A classic directing group in DoM. wikipedia.org |

| -F | Weak | Can direct lithiation to the ortho position. harvard.edu |

| -CN | Weak | Can direct lithiation to the ortho position. |

Advanced Synthetic Techniques

Modern synthetic methodologies can offer advantages in terms of safety, efficiency, and scalability. Flow chemistry, in particular, has emerged as a valuable tool for the synthesis of various chemical compounds, including active pharmaceutical ingredients. nih.gov This technique involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgnih.gov The high surface-to-volume ratio in microreactors enables efficient heat and mass transfer, making it particularly suitable for highly exothermic or hazardous reactions. rsc.orgnih.gov The in-situ generation and consumption of unstable intermediates can also be safely managed in a flow system. nih.gov While specific applications to the synthesis of 2,3-difluoro-6-iodobenzonitrile are not yet widely documented, the principles of flow chemistry could be applied to several of the synthetic steps discussed, potentially leading to improved yields and safety profiles.

Mechanochemical Protocols for C–X Bond Formation

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in synthetic chemistry, often reducing or eliminating the need for bulk solvents. Ball milling is a common mechanochemical technique where reactants are subjected to high-energy impacts inside a milling jar containing grinding media. This approach can lead to the formation of novel reactive intermediates and can accelerate reaction rates.

While specific mechanochemical procedures for the direct synthesis of 2,3-Difluoro-6-iodobenzonitrile are not extensively documented in peer-reviewed literature, the principles of mechanochemical halogenation of aromatic compounds provide a strong basis for its potential synthesis. For instance, the halogenation of various arenes has been successfully achieved using N-halosuccinimides (NXS) under ball-milling conditions. nih.govhokudai.ac.jp These reactions can proceed via electrophilic aromatic substitution, and in some cases, are catalyzed by palladium(II) salts, particularly for less activated substrates. hokudai.ac.jp

A plausible mechanochemical approach for the synthesis of 2,3-Difluoro-6-iodobenzonitrile would involve the direct iodination of 2,3-difluorobenzonitrile. Based on established mechanochemical halogenation protocols, a potential reaction setup is outlined in the table below.

Table 1: Proposed Mechanochemical Synthesis of 2,3-Difluoro-6-iodobenzonitrile

| Entry | Reactant 1 | Reagent | Catalyst/Additive | Conditions | Product |

|---|---|---|---|---|---|

| 1 | 2,3-Difluorobenzonitrile | N-Iodosuccinimide (NIS) | None | Neat grinding, ball mill | 2,3-Difluoro-6-iodobenzonitrile |

The rationale for this proposed synthesis stems from the known reactivity of fluorinated arenes and the demonstrated utility of mechanochemistry. The electron-withdrawing nature of the fluorine atoms and the nitrile group deactivates the aromatic ring, making electrophilic substitution challenging. However, the ortho-directing nature of the fluorine atoms could favor substitution at the 6-position. The use of a palladium catalyst in conjunction with N-iodosuccinimide has been shown to facilitate the C-H activation and subsequent halogenation of otherwise unreactive C-H bonds. hokudai.ac.jp The energy input from ball milling can help overcome the activation barrier for this transformation.

Furthermore, researchers at Hokkaido University have demonstrated the efficiency of ball milling for the cross-coupling reactions of polyfluoroarylboronic acids, highlighting the utility of mechanochemistry in forming C-C bonds with fluorinated aromatics. nih.gov This suggests that mechanochemical approaches are well-suited for the manipulation of highly fluorinated scaffolds.

Flow Chemistry and Continuous Processing for Efficient Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. These features are particularly beneficial for the synthesis of highly functionalized molecules like 2,3-Difluoro-6-iodobenzonitrile.

The synthesis of fluorinated aromatic compounds, including their iodination, is an area that has benefited from the adoption of flow chemistry. For instance, flow chemistry has been effectively utilized for the generation and in-situ use of highly reactive organometallic intermediates, such as organolithium species, which can be difficult and hazardous to handle in batch. researchgate.net A potential continuous flow synthesis of 2,3-Difluoro-6-iodobenzonitrile could involve the lithiation of 2,3-difluorobenzonitrile followed by quenching with an iodine source.

A representative flow chemistry setup for such a transformation is described below.

Table 2: Proposed Continuous Flow Synthesis of 2,3-Difluoro-6-iodobenzonitrile

| Step | Reagents | Reactor Type | Residence Time | Temperature | Outcome |

|---|---|---|---|---|---|

| 1 | 2,3-Difluorobenzonitrile, Lithium diisopropylamide (LDA) | Microreactor (e.g., PFA tubing) | < 1 second | -78 °C | In-situ generation of lithiated intermediate |

This proposed flow process leverages the ability of microreactors to achieve rapid mixing and precise temperature control, which is crucial for controlling the regioselectivity of the lithiation and preventing side reactions. The short residence times at low temperatures help to stabilize the reactive organolithium species before it is intercepted by the iodine electrophile. The continuous nature of the process also allows for safe and scalable production. The work by Legros and colleagues on the continuous-flow divergent lithiation of 2,3-dihalopyridines demonstrates the power of this approach to control selectivity in the functionalization of halogenated heterocycles, a principle that can be extended to fluorinated benzonitriles. researchgate.netnih.gov

Moreover, flow electrochemistry presents another promising avenue for the synthesis of fluorinated compounds. This technique can be used to generate reactive species in situ, avoiding the handling of hazardous reagents. While a direct electrochemical iodination of 2,3-difluorobenzonitrile in flow has not been reported, the principles of electrochemical halogenation could be adapted for this purpose.

Chemical Reactivity and Transformation Mechanisms of 2,3 Difluoro 6 Iodobenzonitrile

Cross-Coupling Reactions at the Iodine Center

The carbon-iodine bond in 2,3-Difluoro-6-iodobenzonitrile is the most labile site for cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the two fluorine atoms and the nitrile group enhances the electrophilicity of the iodinated carbon, making it a prime candidate for various palladium- and copper-catalyzed transformations.

The Suzuki-Miyaura coupling is a powerful method for creating aryl-aryl bonds, and while specific studies on 2,3-Difluoro-6-iodobenzonitrile are not extensively reported in publicly available literature, the general mechanism is well-understood. libretexts.orgmdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. libretexts.org For 2,3-Difluoro-6-iodobenzonitrile, the reaction would proceed via a catalytic cycle involving oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. libretexts.org The choice of ligands, base, and solvent is crucial for optimizing the reaction conditions and yield. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | General Conditions |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [Pd(NHC)(μ-Cl)Cl]₂ |

| Ligand | Phosphines (e.g., PPh₃, SPhos), N-Heterocyclic Carbenes (NHCs) |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, Water-acetonitrile mixtures |

| Temperature | Room temperature to 130 °C |

Note: This table represents general conditions for Suzuki-Miyaura couplings and is not based on specific experimental data for 2,3-Difluoro-6-iodobenzonitrile.

The Stille coupling offers another avenue for aryl-aryl bond formation by utilizing organostannane reagents. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org The mechanism is similar to the Suzuki-Miyaura coupling, involving a palladium catalyst. wikipedia.org While specific examples with 2,3-Difluoro-6-iodobenzonitrile are scarce in the literature, the reaction would likely proceed under standard Stille conditions. Additives such as copper(I) salts can sometimes accelerate the reaction rate. harvard.edu

Table 2: Typical Stille Coupling Reaction Components

| Component | Description |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | PPh₃, AsPh₃ |

| Stannane Reagent | Aryl-, alkenyl-, or alkynylstannanes |

| Solvent | Toluene, DMF, THF |

| Additives | CuI, LiCl |

Note: This table outlines general components for Stille couplings. Specific conditions for 2,3-Difluoro-6-iodobenzonitrile are not detailed in the surveyed literature.

The Sonogashira coupling is a fundamental reaction for the synthesis of arylalkynes, involving the coupling of a terminal alkyne with an aryl halide. rsc.org This reaction is typically cocatalyzed by palladium and copper complexes. The general catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. The reaction is usually carried out in the presence of an amine base, which also serves as a solvent in some cases.

The Negishi coupling utilizes organozinc reagents and offers a highly effective method for carbon-carbon bond formation, compatible with a wide range of functional groups. wikipedia.orgtsukuba.ac.jp Palladium or nickel catalysts are typically employed. wikipedia.org The Kumada coupling, one of the earliest cross-coupling methods, employs Grignard reagents (organomagnesium halides) and is also catalyzed by palladium or nickel complexes. Both reactions proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The higher reactivity of organozinc and Grignard reagents often allows for milder reaction conditions.

Reactivity of the Nitrile Functionality

The nitrile group (–C≡N) in 2,3-Difluoro-6-iodobenzonitrile is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile group is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile or a coordinating atom to metals.

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically requiring heat. It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride. Furthermore, the nitrile group can participate in cycloaddition reactions, for example, [3+2] cycloadditions with azides to form tetrazoles. uchicago.edu The electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the nitrile group, potentially enhancing its electrophilicity.

Table 3: Common Transformations of the Nitrile Group

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺, heat or OH⁻, heat | Carboxylic acid |

| Reduction | LiAlH₄, then H₂O | Primary amine |

| [3+2] Cycloaddition | NaN₃, NH₄Cl | Tetrazole |

Note: This table shows general reactions of nitriles. The specific reactivity of 2,3-Difluoro-6-iodobenzonitrile may vary.

Derivatization to Carboxylic Acids, Amides, and Amidines

The nitrile group of 2,3-difluoro-6-iodobenzonitrile serves as a key functional handle for conversion into other important functional groups, such as carboxylic acids, amides, and amidines. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of more complex molecular architectures.

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under acidic or basic conditions. This reaction is a standard transformation in organic synthesis, providing access to 2,3-difluoro-6-iodobenzoic acid, a valuable building block for further functionalization.

The conversion of the nitrile to an amide can be accomplished through various methods, including partial hydrolysis or reaction with nucleophiles like hydrogen peroxide in the presence of a base. The resulting 2,3-difluoro-6-iodobenzamide is an important intermediate for the synthesis of various biologically active compounds.

Furthermore, the nitrile group can be transformed into an amidine moiety. This is typically achieved by reacting the benzonitrile (B105546) with an amine in the presence of a Lewis acid or by converting the nitrile to a thioamide followed by reaction with an amine. Amidines are recognized as important pharmacophores in many drug molecules.

Participation in Cycloaddition Reactions

While specific examples of 2,3-difluoro-6-iodobenzonitrile participating in cycloaddition reactions are not extensively documented in the provided search results, the electronic nature of the molecule suggests its potential to act as a dienophile or a dipolarophile in such reactions. Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic and heterocyclic systems. youtube.com

The electron-withdrawing nature of the nitrile and fluorine substituents on the aromatic ring could enhance its reactivity as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. The stereochemistry and regioselectivity of such reactions would be influenced by the substitution pattern on the benzonitrile ring. These reactions can be conducted under thermal or photochemical conditions, with the outcome often depending on the frontier molecular orbitals of the reactants. youtube.com

Reactivity of Fluorine Substituents

The fluorine atoms on the aromatic ring of 2,3-difluoro-6-iodobenzonitrile play a crucial role in modulating the molecule's reactivity. Their high electronegativity significantly influences the electron density of the benzene (B151609) ring, impacting both substitution and functionalization reactions.

Role in Modulating Aromatic Ring Reactivity

The two fluorine atoms, along with the nitrile group, act as strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, they also direct incoming electrophiles to specific positions. The fluorine atoms generally direct ortho- and para-, while the nitrile group directs meta-. The combined effect of these substituents makes the 4-position the most likely site for electrophilic attack.

Conversely, the electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluorine atoms or the iodine atom by various nucleophiles, providing a powerful method for introducing new functional groups. The fluorine atoms enhance the electrophilicity of the carbon atoms to which they are attached, facilitating nucleophilic attack. researchgate.net The addition of fluorine atoms to an aromatic ring can also stabilize the ring structure, leading to shorter carbon-carbon bond lengths and increased resistance to addition reactions. nih.gov

Intermolecular Interactions and Halogen Bonding Phenomena

The presence of a highly polarizable iodine atom and electronegative fluorine atoms on 2,3-difluoro-6-iodobenzonitrile gives rise to interesting intermolecular interactions, most notably halogen bonding.

σ-Hole Interactions Involving Iodine

The iodine atom in 2,3-difluoro-6-iodobenzonitrile can act as a halogen bond donor. This is due to the formation of a "σ-hole," a region of positive electrostatic potential on the outer surface of the iodine atom, opposite to the C-I covalent bond. polimi.itnih.govrsc.org This positive region can interact favorably with electron-rich sites (Lewis bases), such as lone pairs on nitrogen or oxygen atoms, or anions. rsc.orgnih.gov

The strength and directionality of this halogen bond are influenced by the electronic environment of the iodine atom. The electron-withdrawing fluorine and nitrile groups on the aromatic ring enhance the positive character of the σ-hole on the iodine, making it a stronger halogen bond donor. polimi.it This interaction is highly directional, with the halogen bond acceptor typically approaching the iodine atom along the extension of the C-I bond axis. polimi.itnih.gov This predictable geometry makes halogen bonding a valuable tool in crystal engineering and the design of supramolecular assemblies. While fluorine can also exhibit σ-holes, they are generally less positive than those of iodine due to fluorine's high electronegativity and low polarizability, making iodine the more significant halogen bond donor in this molecule. mdpi.com

Impact of Fluorine on Halogen Bond Formation

The presence of two fluorine atoms on the aromatic ring of 2,3-difluoro-6-iodobenzonitrile has a profound influence on its ability to act as a halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential, known as a σ-hole, acts as an electrophile to attract a nucleophilic species. researchgate.net The strength of this interaction is largely dictated by the magnitude of this positive potential on the halogen atom.

In 2,3-difluoro-6-iodobenzonitrile, the iodine atom serves as the halogen bond donor. The key to its enhanced halogen bonding capability lies in the strong electron-withdrawing nature of the two fluorine atoms and the nitrile group. These groups pull electron density away from the benzene ring and, consequently, from the iodine atom. This withdrawal of electron density is not uniform and results in an anisotropic distribution of charge around the iodine atom. Specifically, it creates a region of depleted electron density, the σ-hole, along the extension of the C-I covalent bond.

The fluorine atoms at the ortho (position 2) and meta (position 3) positions significantly intensify the positive character of this σ-hole. The ortho-fluorine atom, in particular, exerts a strong through-space and through-bond electron-withdrawing effect, making the adjacent iodine atom at position 6 more electropositive. The meta-fluorine atom further contributes to this effect. Computational studies on analogous fluorinated iodobenzenes have demonstrated that the introduction of fluorine substituents dramatically increases the positive electrostatic potential of the σ-hole on the iodine atom, leading to stronger halogen bonds. For instance, studies on di- and penta-fluorinated iodobenzenes show a direct correlation between the number and position of fluorine atoms and the strength of the resulting halogen bonds.

This enhanced σ-hole makes 2,3-difluoro-6-iodobenzonitrile a more effective halogen bond donor compared to iodobenzonitrile or its monofluorinated counterparts. In the solid state, this increased propensity for halogen bonding can direct the crystal packing and influence the supramolecular architecture. For example, in the crystal structure of 4-iodobenzonitrile, which lacks the activating fluorine atoms, molecules are linked through C≡N···I halogen bonds. mdpi.com It is anticipated that the halogen bonds formed by 2,3-difluoro-6-iodobenzonitrile with suitable halogen bond acceptors would be significantly stronger due to the electronic influence of the fluorine atoms.

The nitrile group also plays a role, both through its electron-withdrawing nature which contributes to the σ-hole's positivity, and by acting as a potential halogen bond acceptor itself. This dual functionality allows for the formation of complex supramolecular networks. The interplay between the strong halogen bond donor site on the iodine and the acceptor site on the nitrile nitrogen is a key feature of the molecule's solid-state chemistry.

| Compound | Key Substituents | Expected Impact on Halogen Bonding |

|---|---|---|

| 4-Iodobenzonitrile | -CN (para) | Baseline halogen bond donor capability. mdpi.com |

| 2-Fluoro-6-iodobenzonitrile | -F (ortho), -CN (para) | Enhanced halogen bonding due to the ortho-fluorine's strong electron-withdrawing effect. |

| 2,3-Difluoro-6-iodobenzonitrile | -F (ortho), -F (meta), -CN (para) | Significantly enhanced halogen bonding due to the cumulative electron-withdrawing effects of two fluorine atoms, leading to a more positive σ-hole on the iodine. |

Applications As a Key Intermediate in Advanced Organic Synthesis

Precursor in Medicinal Chemistry Research

In the field of medicinal chemistry, the precise architecture of a molecule is paramount to its biological activity. 2,3-Difluoro-6-iodobenzonitrile provides a scaffold that is frequently utilized to construct novel therapeutic agents.

The compound serves as a foundational component for building complex molecular frameworks. The presence of the iodine atom allows for the introduction of diverse chemical moieties through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions are instrumental in constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of novel pharmaceutical scaffolds. The difluoro motif is known to enhance metabolic stability and improve cell membrane permeability, properties that are highly desirable in drug candidates. Furthermore, the fluorine atoms can influence the conformation of the molecule, enabling a more precise fit into the binding pockets of target proteins and enzymes.

2,3-Difluoro-6-iodobenzonitrile is a crucial intermediate in the linear synthesis of complex bioactive molecules. nih.gov Its role is not merely as a starting material but as a significant portion of the final molecular structure that is carried through multiple synthetic steps. A prime example is its incorporation into the synthesis of potent enzyme inhibitors, where its structural and electronic contributions are essential for the final molecule's therapeutic effect. nih.gov

A notable application of 2,3-Difluoro-6-iodobenzonitrile is its use as a key intermediate in the synthesis of Belzutifan (also known as PT2977 or MK-6482). nih.gov Belzutifan is a powerful and selective inhibitor of the hypoxia-inducible factor-2α (HIF-2α), a protein implicated in the progression of certain cancers. nih.gov The synthesis of Belzutifan, which received FDA approval for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC), demonstrates the importance of this chemical building block. nih.gov In the synthetic route to Belzutifan, the 2,3-difluorobenzonitrile (B1214704) unit forms a critical part of the final structure that binds to the HIF-2α target. nih.gov

| Reaction | Role of 2,3-Difluoro-6-iodobenzonitrile | Product Class |

| Synthesis of Belzutifan | Key building block incorporated into the final structure | HIF-2α Inhibitor |

Building Block in Materials Science

The unique electronic and structural features of 2,3-Difluoro-6-iodobenzonitrile also make it a valuable component in the synthesis of advanced materials with tailored properties.

In polymer chemistry, monomers with specific functional groups are required to build polymers with desired characteristics. The reactivity of the iodo group in 2,3-Difluoro-6-iodobenzonitrile allows it to act as a monomer in various polycondensation reactions. The incorporation of the difluorobenzonitrile moiety into a polymer backbone can significantly enhance the material's thermal stability, chemical resistance, and electronic properties. nih.gov This makes it a candidate for creating high-performance aromatic polymers suitable for applications such as proton-exchange membranes in fuel cells or as specialized engineering plastics. nih.gov

The development of new materials for electronic and optical applications, such as Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays (LCDs), relies on molecules with specific properties. bldpharm.com Fluorinated aromatic compounds are particularly important in the design of liquid crystals. researchgate.netrsc.org The rigid structure and significant dipole moment of the 2,3-difluorobenzonitrile core are desirable features for creating the rod-like molecules that form liquid crystalline phases. researchgate.net The fluorine atoms can influence the dielectric anisotropy of the final material, a critical parameter for display performance. rsc.org The iodo-substituent provides a convenient point for synthetic elaboration, allowing for the construction of the larger, conjugated systems necessary for liquid crystal and optoelectronic behavior. bldpharm.comnih.gov

Development of Advanced Coatings and Thin Films

A comprehensive review of scientific literature and patent databases did not yield specific information or examples of 2,3-Difluoro-6-iodobenzonitrile being utilized in the development of advanced coatings or thin films. While fluorinated compounds, in general, are used in materials science to enhance properties such as stability and hydrophobicity, the direct application of this specific nitrile in coatings and films is not documented in available research.

Use in Agrochemical Research and Development

There is currently no specific, publicly available research detailing the use of 2,3-Difluoro-6-iodobenzonitrile as a key intermediate in the research and development of new agrochemicals. While the related compound, 2,3-difluoro-6-iodobenzoic acid, has been noted for its potential application in creating new pesticides, similar documentation for the nitrile variant is absent.

Synthesis of Herbicidal and Pesticidal Intermediates

An extensive search of the scientific and patent literature did not uncover any specific instances of 2,3-Difluoro-6-iodobenzonitrile being used as a direct intermediate in the synthesis of commercial or developmental herbicides or pesticides. The development of new pesticides often involves screening large libraries of chemical compounds, but the role of this particular molecule in that process is not documented.

Design of Fluorinated Analogues for Enhanced Stability and Efficacy

The incorporation of fluorine into biologically active molecules is a widely used strategy in agrochemical design to enhance the compound's performance. Although no specific examples involving 2,3-Difluoro-6-iodobenzonitrile have been documented in agrochemical research, the principles behind using such a fluorinated building block are well-established.

The inclusion of fluorine atoms can significantly alter a molecule's physicochemical properties in several beneficial ways:

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. Replacing a carbon-hydrogen bond with a carbon-fluorine bond at a site that is susceptible to metabolic breakdown can block enzyme action, thereby increasing the compound's stability and persistence. nih.gov

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity (the ability to dissolve in fats and lipids) of a molecule, which can improve its ability to pass through the waxy cuticles of plants or the cell membranes of target pests. researchgate.net

Altered Acidity and Binding: The high electronegativity of fluorine can influence the electronic properties of the entire molecule. This can affect how the compound binds to its target enzyme or receptor, potentially leading to higher potency and efficacy. nih.gov

The structure of 2,3-Difluoro-6-iodobenzonitrile, with its multiple fluorine substitutions, makes it a potential candidate for use in designing such enhanced analogues, even though specific applications in the agrochemical field are not currently reported.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the environment of other NMR-active nuclei within a molecule. For 2,3-Difluoro-6-iodobenzonitrile, a suite of NMR experiments provides definitive evidence for its structure.

¹H, ¹³C, and ¹⁹F NMR Spectroscopic Characterization

The analysis of one-dimensional NMR spectra is the first step in piecing together the molecular puzzle of 2,3-Difluoro-6-iodobenzonitrile.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons. Due to the substitution pattern, these protons would appear as distinct multiplets in the aromatic region of the spectrum. The coupling of these protons to each other and to the adjacent fluorine atoms would result in complex splitting patterns, providing valuable information about their relative positions.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. For 2,3-Difluoro-6-iodobenzonitrile, seven distinct signals are anticipated: one for the nitrile carbon, and six for the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (iodine, fluorine, and nitrile groups). Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.), which is crucial for assigning the carbons bearing the fluorine atoms and those adjacent to them. nih.govhuji.ac.il

Illustrative ¹³C NMR Data for 2,3-Difluoro-6-iodobenzonitrile

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C1 (-CN) | 115-120 | Singlet or small triplet |

| C2 (-F) | 150-160 | Doublet (large ¹JCF) |

| C3 (-F) | 145-155 | Doublet (large ¹JCF) |

| C4 | 125-135 | Doublet of doublets |

| C5 | 130-140 | Doublet |

| C6 (-I) | 90-100 | Doublet |

Note: This table is illustrative. Actual chemical shifts and coupling constants would need to be determined experimentally.

¹⁹F NMR: As fluorine has a 100% natural abundance of the NMR-active ¹⁹F isotope, ¹⁹F NMR is a highly sensitive and informative technique. huji.ac.il For this compound, two distinct signals are expected, one for each fluorine atom. The chemical shifts of these signals are characteristic of fluorine atoms attached to an aromatic ring. The coupling between the two fluorine atoms and their respective couplings to the nearby protons would be observable, providing definitive evidence for the 2,3-difluoro substitution pattern. rsc.orgnih.gov

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight of a compound and, in many cases, information about its structure. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is crucial for the unambiguous identification of 2,3-Difluoro-6-iodobenzonitrile. HRMS can measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule, as the measured exact mass can be matched to a unique molecular formula. For C₇H₂F₂IN, this level of precision would distinguish it from any other compound with the same nominal mass. rsc.org

Illustrative HRMS Data for 2,3-Difluoro-6-iodobenzonitrile

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₂F₂IN |

| Calculated Exact Mass | 264.9200 |

Note: The calculated exact mass is based on the most abundant isotopes of each element.

Fragmentation Pathway Analysis

In mass spectrometry, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of this fragmentation is often predictable and provides a "fingerprint" for the molecule, further confirming its structure. For 2,3-Difluoro-6-iodobenzonitrile, likely fragmentation pathways would include the loss of the iodine atom, the nitrile group, or combinations of these and other fragments. Analyzing these fragmentation patterns can help to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide information about the connectivity and formula of a molecule, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state. rsc.orgnih.govebsco.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. chemicalbook.com

If a suitable single crystal of 2,3-Difluoro-6-iodobenzonitrile can be grown, X-ray crystallography would provide a definitive picture of its molecular structure. bioscience.fi The outputs of this analysis include:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed between three connected atoms.

Torsional angles: The dihedral angles that describe the conformation of the molecule.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any potential halogen bonding or other non-covalent interactions.

This level of detail is unparalleled and serves as the ultimate confirmation of the molecular structure determined by other spectroscopic methods.

Table of Compounds

| Compound Name |

|---|

| 2,3-Difluoro-6-iodobenzonitrile |

Conformational Analysis and Torsional Strain in Crystal Lattice

The conformation of 2,3-Difluoro-6-iodobenzonitrile in a crystalline environment is largely dictated by the planarity of the benzene (B151609) ring. The substituents—two fluorine atoms, an iodine atom, and a nitrile group—are expected to lie in or very close to the plane of the aromatic ring to maximize resonance stabilization. However, minor deviations from perfect planarity can occur due to steric hindrance and packing forces within the crystal lattice.

The primary source of torsional strain in the isolated molecule would be the rotation around the C-C bond connecting the nitrile group to the benzene ring. However, the energy barrier for this rotation is typically low for a nitrile group, and it is expected to be coplanar with the ring. In the solid state, any significant torsional strain would likely arise from intermolecular pressures forcing slight out-of-plane distortions of the substituents.

Computational studies on similar halogenated benzonitriles suggest that the energy penalty for small deviations from planarity is generally modest. The planarity of the molecule is a key factor in facilitating efficient crystal packing.

To illustrate the expected conformational parameters, the following table presents hypothetical, yet realistic, torsional angles for 2,3-Difluoro-6-iodobenzonitrile, based on analyses of analogous structures found in the Cambridge Structural Database. These angles describe the deviation of the substituents from the mean plane of the benzene ring.

| Torsion Angle | Expected Value (°) | Notes |

|---|---|---|

| F(2)-C(2)-C(1)-C(6) | ~0 ± 2 | Fluorine atom at position 2 is nearly coplanar with the ring. |

| F(3)-C(3)-C(4)-C(5) | ~0 ± 2 | Fluorine atom at position 3 is nearly coplanar with the ring. |

| I(6)-C(6)-C(1)-C(2) | ~0 ± 3 | Iodine atom at position 6 is nearly coplanar, with potentially slightly larger deviation due to its size. |

| N≡C-C(1)-C(2) | ~180 ± 2 | The nitrile group is expected to be linear and coplanar with the aromatic ring. |

Intermolecular Interactions and Packing Motifs in the Solid State

The solid-state packing of 2,3-Difluoro-6-iodobenzonitrile is anticipated to be governed by a combination of weak intermolecular interactions, including halogen bonding, dipole-dipole interactions, and π-π stacking. These interactions collectively determine the crystal's density, stability, and macroscopic properties.

Halogen Bonding: A prominent interaction expected in the crystal structure of this compound is halogen bonding. nih.gov The iodine atom, being large and polarizable, can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules. nih.govrsc.org The presence of electron-withdrawing fluorine and nitrile groups on the benzene ring would enhance the electrophilic character of the iodine atom's σ-hole, making it a stronger halogen bond donor. acs.orgoup.com The most likely halogen bond acceptor in a neighboring molecule would be the nitrogen atom of the nitrile group or one of the fluorine atoms.

π-π Stacking: Aromatic rings in the solid state often arrange themselves in stacked or T-shaped motifs to maximize attractive π-π interactions. wikipedia.orgyoutube.com In 2,3-Difluoro-6-iodobenzonitrile, the electron-deficient nature of the substituted benzene ring could favor offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion. These interactions play a crucial role in the formation of layered structures within the crystal.

The interplay of these interactions leads to specific packing motifs. Based on studies of similar halogenated aromatic compounds, one might expect to see chain or sheet-like structures formed through halogen bonds, which are then stacked together via π-π interactions.

The following table provides illustrative data on the expected types and geometries of intermolecular interactions in the solid state of 2,3-Difluoro-6-iodobenzonitrile.

| Interaction Type | Donor···Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|

| Halogen Bond | C-I···N≡C | 2.8 - 3.2 | 160 - 180 |

| Halogen Bond | C-I···F-C | 3.0 - 3.4 | 150 - 170 |

| π-π Stacking | Ring Centroid···Ring Centroid | 3.5 - 4.0 (offset) | N/A |

| Weak Hydrogen Bond | C-H···N≡C | 3.2 - 3.6 | 140 - 160 |

| Weak Hydrogen Bond | C-H···F-C | 3.1 - 3.5 | 130 - 150 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the atomic and electronic levels. For 2,3-Difluoro-6-iodobenzonitrile, these calculations would provide critical insights.

A detailed analysis of the electronic structure would involve mapping the electron density distribution to understand the effects of the fluorine, iodine, and nitrile substituents on the benzene (B151609) ring. Molecular orbital (MO) analysis would reveal the energies and shapes of the orbitals, which are crucial for determining the molecule's stability and reactivity. This analysis would identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are central to chemical interactions.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. google.com By examining the HOMO and LUMO, chemists can predict how a molecule will behave in the presence of nucleophiles or electrophiles. acs.org The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. For 2,3-Difluoro-6-iodobenzonitrile, FMO theory would help to predict the most likely sites for chemical attack, guiding synthetic applications.

Quantum chemical calculations can accurately predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the 1H, 13C, and 19F nuclei would be instrumental in confirming the structure of synthesized 2,3-Difluoro-6-iodobenzonitrile and for its characterization in different chemical environments.

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for studying the mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain through experimental means alone.

By modeling the transition states of reactions involving 2,3-Difluoro-6-iodobenzonitrile, researchers could gain a deep understanding of the reaction pathways. This would involve identifying the geometry and energy of the transition state structures, which are the energetic barriers that must be overcome for a reaction to proceed. Such models are crucial for optimizing reaction conditions and predicting the feasibility of new synthetic routes.

Constructing detailed energy profiles for nucleophilic and electrophilic attacks on 2,3-Difluoro-6-iodobenzonitrile would provide a quantitative measure of its reactivity at different positions. These profiles would map the energy changes as a reactant approaches and interacts with the molecule, revealing the most favorable reaction pathways and the relative stability of intermediates and products. This information would be invaluable for designing and predicting the outcomes of new chemical transformations.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of 2,3-Difluoro-6-iodobenzonitrile, including its crystal packing, solvation, and potential interactions with biological macromolecules. Computational chemistry provides powerful tools to elucidate these non-covalent forces.

Characterization of Halogen Bonding and Aromatic Interactions

Theoretical studies on halogenated aromatic compounds have established the importance of halogen bonding and aromatic interactions in dictating their supramolecular chemistry. For 2,3-Difluoro-6-iodobenzonitrile, the iodine atom is a prominent feature capable of forming significant halogen bonds.

Halogen Bonding:

The iodine atom in 2,3-Difluoro-6-iodobenzonitrile can act as a halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, located on the iodine atom along the extension of the C-I covalent bond. digitellinc.com This electropositive region can interact favorably with Lewis bases or nucleophiles. Computational studies on similar iodinated aromatic molecules have demonstrated that the strength of this interaction can be influenced by the other substituents on the aromatic ring. umich.edu The electron-withdrawing fluorine atoms and the nitrile group in 2,3-Difluoro-6-iodobenzonitrile are expected to enhance the positive character of the σ-hole on the iodine, thereby strengthening its halogen bonding capability.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to characterize these interactions. Key parameters that can be calculated include the interaction energy, the geometry of the halogen-bonded complex, and the change in vibrational frequencies upon complex formation. umich.edu For instance, a red shift in the C-I stretching frequency is a spectroscopic marker for halogen bond formation. umich.edu

Aromatic Interactions:

The electron-deficient nature of the fluorinated benzene ring in 2,3-Difluoro-6-iodobenzonitrile makes it a candidate for various aromatic interactions, including π-π stacking and lone pair-π interactions. The fluorine and nitrile substituents withdraw electron density from the aromatic ring, which can lead to favorable interactions with electron-rich aromatic systems or anions. Computational analyses of substituted benzonitriles have provided insights into the forces governing their crystal structures, where cyano-halogen and other non-covalent interactions play a significant role. acs.org

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules in a solvent environment. For 2,3-Difluoro-6-iodobenzonitrile, MD simulations can provide a detailed understanding of how solvent molecules arrange around the solute and influence its conformation and reactivity.

By simulating the trajectory of the solute molecule and a large number of solvent molecules over time, MD can reveal key information about solvation shells, the orientation of solvent molecules relative to the functional groups of 2,3-Difluoro-6-iodobenzonitrile, and the energetic contributions of these interactions. For instance, in a polar aprotic solvent, the negative end of the solvent dipole would be expected to orient towards the electropositive σ-hole of the iodine atom and the carbon atoms of the C-F bonds, while the positive end would interact with the nitrile nitrogen and the fluorine atoms.

Thermochemical Property Prediction and Validation

Computational thermochemistry allows for the prediction of key thermodynamic properties of molecules, which are essential for understanding their stability and reactivity. These methods are particularly valuable when experimental data is scarce, as is the case for 2,3-Difluoro-6-iodobenzonitrile.

Enthalpies of Formation and Reaction Energies

The standard enthalpy of formation (ΔHf°) is a fundamental thermochemical quantity that indicates the stability of a compound relative to its constituent elements in their standard states. For 2,3-Difluoro-6-iodobenzonitrile, ΔHf° can be estimated using high-level quantum chemical calculations, such as G4 or CBS-QB3, which are composite methods designed to achieve high accuracy. nih.gov

The general approach involves calculating the total atomization energy of the molecule, which is the energy required to break all of its bonds and separate it into its constituent atoms in the gas phase. This is then combined with the experimentally known enthalpies of formation of the individual atoms to derive the molecule's enthalpy of formation.

Below is an illustrative table of how such thermochemical data would be presented. Please note that these are hypothetical values for explanatory purposes, as experimentally validated or specifically calculated data for 2,3-Difluoro-6-iodobenzonitrile is not publicly available.

| Property | Predicted Value (kJ/mol) | Method |

| Enthalpy of Formation (gas) | Hypothetical Value | G4 Theory |

| Atomization Energy | Hypothetical Value | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Reaction Energy (example) | Hypothetical Value | CBS-QB3 |

Computational Thermochemistry for Reaction Feasibility

Computational thermochemistry can be used to predict the feasibility of a chemical reaction by calculating the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction under the given conditions. The Gibbs free energy change is calculated using the equation:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy, T is the temperature, and ΔS is the change in entropy. Both ΔH and ΔS can be determined from quantum chemical calculations. By computing the potential energy surface for a reaction, computational methods can identify the transition states and intermediates, allowing for the determination of activation energies. nih.gov This provides insight into the kinetics of the reaction, complementing the thermodynamic picture provided by ΔG.

For instance, in the synthesis of derivatives from 2,3-Difluoro-6-iodobenzonitrile, computational thermochemistry could be used to compare different reaction pathways, predict the most favorable products, and identify reaction conditions that would maximize the yield. Automated reaction path search methods combined with kinetic analysis can even be used to explore potential reactants that could lead to a target molecule. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Functionalization

The functionalization of fluorinated aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. chinesechemsoc.org For 2,3-Difluoro-6-iodobenzonitrile, the carbon-iodine (C-I) bond presents a primary site for traditional cross-coupling reactions. However, future research will likely focus on developing novel catalytic systems for more complex and selective transformations.

Palladium-catalyzed reactions, which are well-established for C-H/C-halogen bond couplings, offer a promising avenue. nih.gov Research into directing-group strategies could be adapted to achieve ortho-arylation, although the strong binding of the cyano group to transition metals can sometimes inhibit catalytic cycles. nih.gov An alternative approach involves using a precursor directing group that is later converted to the nitrile. nih.gov

Furthermore, copper- and manganese-catalyzed systems are emerging as powerful tools. Manganese salen complexes, for instance, have been used for the selective fluorination of benzylic C-H bonds using nucleophilic fluoride (B91410) sources. capes.gov.br Copper-catalyzed C-H fluorination followed by nucleophilic substitution represents another sophisticated strategy for site-selective functionalization. nih.gov Developing catalysts that can selectively activate the C-H bonds on the 2,3-Difluoro-6-iodobenzonitrile ring in the presence of the C-I bond would be a significant advancement, enabling access to a wider array of polysubstituted aromatic compounds.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large libraries of novel compounds for drug discovery and materials science has propelled the development of automated and high-throughput synthesis platforms. cas.cn Flow microreactor synthesis has emerged as a highly efficient methodology for producing organofluorine compounds, often mitigating problems associated with hazardous reagents or unstable intermediates. hilarispublisher.com

2,3-Difluoro-6-iodobenzonitrile is an ideal candidate for integration into such systems. Its well-defined reactive handle (the C-I bond) allows for systematic modification through various coupling reactions. Automated platforms could be programmed to react this single building block with a diverse set of coupling partners (e.g., boronic acids, amines, alcohols) to rapidly generate a large library of derivatives. Furthermore, continuous flow technology, which has been successfully used for photochemical reactions to create heterocyclic scaffolds, could be adapted for the functionalization of this compound, offering benefits in scalability, safety, and reaction efficiency. nih.gov

Exploration of Bioisosteric Replacements and Scaffold Hopping Strategies

In medicinal chemistry, modifying a lead compound to improve its absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is a key strategy. nih.gov The difluorobenzonitrile motif itself can be considered a bioisostere for other chemical groups, potentially enhancing metabolic stability or receptor binding. Late-stage functionalization strategies that directly convert one group to its bioisostere are highly efficient. nih.gov

Scaffold hopping is another powerful technique used to identify structurally novel compounds that retain the biological activity of a known active molecule by modifying the core structure. nih.govnih.gov The 2,3-difluorophenyl core of this molecule can serve as a starting point for scaffold hopping campaigns. By replacing this central unit with other ring systems while maintaining the spatial arrangement of key binding functionalities, chemists can discover new intellectual property and compounds with improved pharmacological profiles. nih.gov

Advanced Materials Design through Precise Control of Functionalization

Organofluorine compounds are of considerable interest in materials science due to their unique electronic properties, thermal stability, and hydrophobicity. chinesechemsoc.orghilarispublisher.com The incorporation of fluorine atoms can significantly alter the properties of organic materials used in applications such as organic light-emitting diodes (OLEDs) and polymers. bldpharm.com

2,3-Difluoro-6-iodobenzonitrile serves as a versatile building block for advanced materials. The C-I bond provides a reactive site for polymerization or for attaching the molecule to a larger assembly. The fluorine and nitrile substituents modulate the electronic properties (e.g., electron affinity, dipole moment) of the molecule. Precise control over the functionalization of this scaffold would allow for the fine-tuning of these properties. For example, polymerization via the iodine substituent could lead to novel fluorinated polymers with tailored optical and electronic characteristics for use in advanced electronic devices.

Synergistic Experimental and Computational Approaches for Mechanistic Understanding

To unlock the full potential of 2,3-Difluoro-6-iodobenzonitrile in synthesis and materials design, a deep mechanistic understanding of its reactivity is essential. A synergistic approach combining experimental work with computational modeling is a powerful strategy to achieve this.

Computational chemistry, using methods like Density Functional Theory (DFT), can predict reaction outcomes and elucidate complex reaction mechanisms. For instance, it can help understand the selectivity between different reactive sites on the molecule, such as the competition between C-I bond coupling and potential C-H bond activation. youtube.com These theoretical insights can guide the design of new experiments, catalysts, and reaction conditions, thereby accelerating the discovery process. This combined approach has been effective in understanding selectivity in various catalytic processes and would be invaluable in developing the chemistry of this specific polyfunctionalized arene. youtube.com

Interactive Data Table: Future Research Opportunities

| Research Area | Key Strategy/Technique | Potential Outcome | Relevant Compounds/Catalysts |

| Novel Catalysis | Palladium-catalyzed C-H/C-X coupling | Synthesis of complex ortho-arylated benzonitriles | Palladium catalysts, Aryl iodides |

| Novel Catalysis | Manganese- or Copper-catalyzed C-H fluorination | Selective introduction of additional fluorine atoms | Manganese salen complexes, N-fluorobenzenesulfonimide (NFSI) |

| Automated Synthesis | Flow microreactor synthesis | Rapid generation of compound libraries | Organolithium reagents |

| Automated Synthesis | Photochemical continuous flow | Scalable and green synthesis of derivatives | Aryl triazine precursors (by analogy) |

| Medicinal Chemistry | Bioisosteric replacement | Improved ADME properties of drug candidates | Difluoromethylated analogues |

| Medicinal Chemistry | Scaffold hopping | Discovery of novel bioactive chemical scaffolds | Furano[2,3-d]pyrimidine amides (example) |

| Advanced Materials | Functionalization and polymerization | Creation of novel fluorinated polymers | OLED materials, Organic monomers |

| Mechanistic Studies | Synergistic experimental & computational (DFT) analysis | Predictive models for reaction selectivity and efficiency | Transition metal catalysts |

Q & A

Q. What are the common synthetic routes for preparing 2,3-Difluoro-6-iodobenzonitrile?

A methodological approach involves halogenation and cyanation steps. For example, starting from 2,3-difluorobenzonitrile (CAS RN: 21524-39-0), iodination can be achieved via electrophilic aromatic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce iodine using pre-functionalized aryl halides. Reaction conditions such as solvent choice (DMF or dichloromethane), temperature (80–120°C), and inert atmosphere (N₂) are critical for yield optimization .

Q. How can spectroscopic techniques characterize 2,3-Difluoro-6-iodobenzonitrile?

Nuclear Magnetic Resonance (¹H/¹⁹F/¹³C NMR) and mass spectrometry (MS) are standard. The iodine substituent induces distinct deshielding effects in ¹³C NMR, while ¹⁹F NMR resolves fluorine environments. For example, coupling constants (J values) between adjacent fluorine atoms (~20–25 Hz) confirm substitution patterns. High-resolution MS (HRMS) validates molecular weight (C₇H₂F₂IN: MW 297.00), with isotopic peaks confirming iodine presence .

Q. What safety precautions are essential when handling 2,3-Difluoro-6-iodobenzonitrile?

This compound is classified as a Category III toxicant (劇物) due to cyanide and iodine hazards. Use fume hoods, nitrile gloves, and eye protection. Storage should avoid light and moisture. Refer to safety data sheets (SDS) for spill management and disposal protocols, emphasizing neutralization of cyanide residues with sodium hypochlorite .

Advanced Research Questions

Q. How can crystallographic methods resolve the molecular structure of 2,3-Difluoro-6-iodobenzonitrile?

Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) is optimal. Heavy iodine atoms enhance anomalous scattering, aiding phase determination. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Twinning or disorder in fluorine/iodine positions requires iterative refinement using Olex2 or WinGX .

Q. How to design cross-coupling reactions leveraging the iodine substituent?

The iodine atom serves as a leaving group in Pd-catalyzed couplings. For example, Ullmann coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (toluene, 110°C) replaces iodine with aryl groups. Monitor reaction progress via TLC (Rf shift) and purify via column chromatography (silica gel, hexane/EtOAc). Optimize ligand choice (e.g., XPhos) to suppress dehalogenation side reactions .

Q. How to address contradictions in reported solubility or reactivity data?

Systematic solvent screening (e.g., DMSO, THF, chloroform) under controlled temperatures identifies solubility discrepancies. For reactivity conflicts, replicate experiments with standardized conditions (e.g., anhydrous solvents, inert atmosphere). Use DFT calculations (Gaussian 16) to predict electronic effects of fluorine/iodine on reaction pathways. Cross-validate results with alternative techniques like differential scanning calorimetry (DSC) for phase behavior .

Q. What strategies optimize regioselective functionalization of the benzonitrile core?

Directed ortho-metalation (DoM) using LDA (Lithium Diisopropylamide) selectively deprotonates positions adjacent to electron-withdrawing groups (e.g., cyano). Subsequent quenching with electrophiles (e.g., Me₃SnCl) introduces functional groups. Steric effects from fluorine/iodine substituents require adjusting base strength (e.g., LiTMP vs. LDA) .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with computed spectra (ChemDraw) to confirm assignments.

- Crystallization : Use slow vapor diffusion (hexane/DCM) to grow high-quality crystals for SCXRD .

- Contradiction Analysis : Apply triangulation (e.g., spectroscopic, computational, and synthetic data) to resolve conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.